N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
CAS No.: 1058475-62-9
Cat. No.: VC11928916
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058475-62-9 |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | N'-(2-methylquinolin-4-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide |
| Standard InChI | InChI=1S/C22H23N3O2S/c1-15-13-18(16-7-2-3-8-17(16)24-15)25-21(27)20(26)23-14-22(10-4-5-11-22)19-9-6-12-28-19/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,23,26)(H,24,25,27) |
| Standard InChI Key | ATVRWVIPJOCXBA-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3(CCCC3)C4=CC=CS4 |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3(CCCC3)C4=CC=CS4 |
Introduction
Structural Overview
The compound consists of the following structural features:
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Quinoline Core: The presence of a 2-methylquinolin-4-yl group suggests aromaticity and potential biological activity, as quinoline derivatives are known for their pharmacological relevance.
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Cyclopentyl-Thiophene Substituent: The cyclopentyl group attached to a thiophene ring provides steric bulk and electronic diversity, which may influence binding interactions in biological systems.
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Ethanediamide Backbone: The diamide functional group serves as a linker, contributing to hydrogen bonding and solubility properties.
Molecular Formula
The molecular formula can be deduced as , based on the described substituents.
Synthesis Pathway
Synthesizing this compound would involve multi-step organic reactions. A plausible pathway includes:
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Formation of the Quinoline Derivative: Starting with 2-methylquinoline, functionalization at the 4-position (e.g., bromination followed by amination) creates the quinolin-4-yl amine intermediate.
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Cyclopentyl-Thiophene Introduction: Thiophene derivatives can be functionalized via Friedel-Crafts acylation or alkylation to introduce a cyclopentyl group.
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Amide Coupling: The ethanediamide backbone is introduced via coupling reagents like carbodiimides (e.g., DCC or EDC) to link the quinoline derivative with the thiophene-cyclopentyl moiety.
Biological Activity
Quinoline derivatives are widely studied for their:
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Anticancer Properties: Many quinoline-based compounds exhibit cytotoxicity against cancer cell lines by targeting DNA or enzymes like topoisomerases.
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Antimicrobial Activity: The thiophene moiety may enhance antibacterial or antifungal properties due to its sulfur-containing heterocyclic structure.
Drug Development
The combination of quinoline and thiophene motifs suggests potential as:
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Enzyme inhibitors (e.g., kinase inhibitors).
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Antiviral agents targeting specific protein-ligand interactions.
Material Science
The compound's aromatic and heterocyclic features may make it suitable for optoelectronic applications, such as organic semiconductors or dyes.
Analytical Characterization
To confirm the structure and purity of this compound, the following analytical techniques are essential:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines chemical shifts for protons () and carbons (). |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Identifies functional groups (e.g., amides, aromatic rings). |
| X-ray Crystallography | Provides detailed three-dimensional molecular structure. |
Comparative Analysis with Similar Compounds
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